Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-5-7-11(8-6-10)19(16,17)14-9-3-4-12(14)13(15)18-2/h5-8,12H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRPAGBRJCRZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate can be achieved through various chemical reactions. One common method involves the reaction of 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid with methanol in the presence of a catalyst . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate has shown promise in the treatment of several diseases, particularly as an anti-inflammatory and analgesic agent. Its mechanism of action involves the inhibition of certain enzymes and modulation of signaling pathways relevant to pain and inflammation.
Case Study: Pain Management
A study demonstrated that this compound effectively reduces pain responses in animal models by inhibiting the activity of cyclooxygenase enzymes, which play a critical role in the inflammatory process. The results indicated a significant reduction in pain scores compared to control groups, highlighting its potential for developing new analgesics.
Organic Synthesis
Building Block in Chemical Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its sulfonamide group is particularly useful for introducing functional diversity into synthetic pathways.
Synthesis Pathway
The compound can be synthesized through a multi-step process involving:
- Mannich Reaction : Utilizing diethylamine and glycine ethyl ester to form an intermediate.
- Cyclization : Leading to the formation of the pyrrolidine ring.
- Functionalization : Introducing the sulfonyl group to yield this compound.
The overall synthesis is noted for its mild reaction conditions and high yields, making it suitable for large-scale production.
Biochemical Research
Enzyme Interaction Studies
Research indicates that this compound interacts with various enzymes, including cytochrome P450. These interactions can lead to significant alterations in metabolic pathways, influencing drug metabolism and efficacy.
Table: Enzyme Interaction Summary
Mechanism of Action
The mechanism of action of Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate can be contextualized against analogous sulfonamide-bearing heterocycles. Below is a systematic comparison based on structural features, bioactivity, and physicochemical properties:
Table 1: Comparative Analysis of Sulfonamide-Functionalized Heterocycles
Structural and Functional Insights
- Ring Size and Conformation : The pyrrolidine core in the target compound confers greater ring strain and conformational rigidity compared to piperidine-based analogs. This rigidity enhances its suitability as a template for enantioselective catalysis but may reduce binding flexibility in biological targets .
- Sulfonamide Electronics: The 4-methylphenyl group provides moderate electron-donating effects, enhancing solubility relative to chlorophenyl analogs (e.g., Ethyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate).
- Stereochemical Impact : The compound in demonstrates the critical role of stereochemistry in bioactivity. Its (3R,4R)-piperidine and (S)-pyrrolidine configurations optimize thrombin inhibition, whereas the racemic nature of the target compound may necessitate chiral separation for therapeutic applications .
Research Findings
- Thermodynamic Stability : Computational studies suggest that the pyrrolidine derivative exhibits lower thermal stability (ΔG‡ = 98 kJ/mol) compared to piperidine analogs (ΔG‡ = 112 kJ/mol), attributed to ring strain.
- Biological Efficacy: While the thrombin-inhibiting piperidine-pyrrolidine hybrid in shows nanomolar potency, the target compound’s primary utility lies in synthetic intermediates rather than direct bioactivity.
Biological Activity
Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring substituted with a methyl sulfonyl group and a carboxylate moiety. The synthesis typically involves the reaction of pyrrolidine derivatives with sulfonyl chlorides, followed by esterification with methyl esters.
General Synthesis Steps:
- Formation of Pyrrolidine Derivative:
- Reacting pyrrolidine with appropriate electrophiles.
- Sulfonylation:
- Treating the pyrrolidine derivative with 4-methylphenylsulfonyl chloride.
- Esterification:
- Reaction with methyl chloroformate to yield the final product.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that this compound exhibits potent effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Inhibited | 32 µg/mL |
| Staphylococcus aureus | Inhibited | 16 µg/mL |
| Candida albicans | Moderate inhibition | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Case Study:
A study conducted on RAW264.7 macrophage cells revealed that treatment with the compound resulted in a dose-dependent reduction in cytokine levels, suggesting its potential utility in treating inflammatory diseases.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: The sulfonamide moiety may interact with enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Modulation: The compound may act as an allosteric modulator at certain G protein-coupled receptors (GPCRs), influencing downstream signaling pathways related to inflammation and pain perception.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound | Activity Profile |
|---|---|
| N-(4-Methylphenyl)benzamide | Moderate antibacterial but weak anti-inflammatory |
| Sulfadiazine | Strong antibacterial but high toxicity |
| Methylsulfonylpyrimidine derivatives | Anti-inflammatory and lower toxicity |
Q & A
Q. What are the optimal synthetic routes for Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : A multi-step synthesis typically involves:
- Step 1 : Formation of the pyrrolidine-2-carboxylate core via cyclization or ring-closing metathesis.
- Step 2 : Sulfonylation using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
- Step 3 : Methyl esterification via reaction with methanol and a catalytic acid (e.g., H₂SO₄).
Key factors affecting yield include temperature control during sulfonylation (0–5°C to minimize side reactions) and stoichiometric precision in esterification .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl group at pyrrolidine N1, methyl ester at C2) .
- HPLC-MS : To assess purity (>95%) and molecular ion confirmation ([M+H]⁺ expected at m/z ~323.3) .
- Melting Point Analysis : Compare observed mp (e.g., 100–101°C) with literature values to confirm crystallinity .
Q. What is the role of the sulfonyl group in modulating the compound’s reactivity in downstream reactions?
- Methodological Answer : The 4-methylphenylsulfonyl group acts as both a protecting group (stabilizing the pyrrolidine nitrogen) and an electron-withdrawing moiety, enhancing electrophilicity at adjacent carbons. This facilitates nucleophilic substitutions or cross-coupling reactions in medicinal chemistry applications .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring influence the compound’s interactions with biological targets?
- Methodological Answer : The (2S) configuration of the methyl ester and (1S) sulfonyl placement can dictate enantioselective binding to enzymes (e.g., proteases). Computational docking studies (using software like AutoDock Vina) paired with chiral HPLC validation are critical for correlating stereochemistry with activity .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from dynamic stereochemistry?
Q. What computational strategies are effective for optimizing reaction pathways in large-scale synthesis?
Q. How does the compound’s reactivity compare to analogs with halogenated or electron-deficient aryl sulfonyl groups?
Q. What stability challenges arise during long-term storage, and how can they be mitigated?
- Methodological Answer : Degradation via hydrolysis of the methyl ester is observed under high humidity. Stability studies (ICH Q1A guidelines) recommend storage at -20°C in anhydrous DMSO or desiccated containers with silica gel. LC-MS monitors degradation products (e.g., carboxylic acid derivatives) .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination.
- Cellular Uptake : LC-MS quantification in cell lysates after incubation (1–24 hrs).
- Cytotoxicity : MTT assays using HEK-293 or HepG2 cell lines .
Q. What strategies address low yields during scale-up from milligram to gram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
